molecular formula C9H9ClOS B1309062 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride CAS No. 65361-26-4

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride

Cat. No. B1309062
CAS RN: 65361-26-4
M. Wt: 200.69 g/mol
InChI Key: NDXZYCKYJSHECJ-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .

Scientific Research Applications

1. Pesticide Fields

  • Summary of the application : This compound is used in the preparation of β-N-acetylmuramic glycanchydrolase OfHex1 inhibitors . These inhibitors have a good inhibiting effect on β-N-acetylmuramic glycanchydrolase OfHex1, which plays a major role in the degradation of Ostrinia furnacalis epidermis chitin .
  • Methods of application : The raw materials of the compound are easy to get, and the synthesis difficulty is smaller, which makes it suitable for industrial development .
  • Results or outcomes : The inhibitors can be used in the control of insects .

2. Cancer Research

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
  • Methods of application : The study involved the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in addition to Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base .
  • Results or outcomes : Compound 1b was found to be the most active as PDK1 and LDHA inhibitor with IC50 values (μg/mL) of 57.10 and 64.10 respectively . NPs12a,b and compound 1b exhibited strong antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities .

3. Pharmaceutical Intermediate

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonyl chloride is used as an active pharmaceutical intermediate .
  • Methods of application : The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
  • Results or outcomes : The details of the results or outcomes of this application are not provided in the source .

4. Colorectal Cancer Treatment

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives and their nanoparticles have been synthesized for biological evaluation as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
  • Methods of application : The study involved the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in addition to Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base .
  • Results or outcomes : Compound 1b was found to be the most active as PDK1 and LDHA inhibitor with IC50 values (μg/mL) of 57.10 and 64.10 respectively . NPs12a,b and compound 1b exhibited strong antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities .

5. Preparation of Thienopyrimidine Derivatives

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the preparation of thienopyrimidine derivatives .
  • Methods of application : The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
  • Results or outcomes : The details of the results or outcomes of this application are not provided in the source .

6. Synthesis of Azo Dyes

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the synthesis of azo dyes .
  • Methods of application : The details of the methods of application are not provided in the source .
  • Results or outcomes : The details of the results or outcomes of this application are not provided in the source .

7. Breast Cancer Treatment

  • Summary of the application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate has been used in the discovery of new apoptosis-inducing agents for breast cancer .
  • Methods of application : A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .
  • Results or outcomes : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

8. Preparation of Azo Dyes

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the synthesis of azo dyes .
  • Methods of application : The details of the methods of application are not provided in the source .
  • Results or outcomes : The details of the results or outcomes of this application are not provided in the source .

9. Synthesis of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide Derivatives

  • Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives .
  • Methods of application : The details of the methods of application are not provided in the source .
  • Results or outcomes : The details of the results or outcomes of this application are not provided in the source .

Future Directions

The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXZYCKYJSHECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424508
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride

CAS RN

65361-26-4
Record name 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.50 mmol) is dissolved in dichloromethane [DCM] (25 mL) that contains 5 drops of N,N-dimethylformamide [DMF] under nitrogen and cooled to 0° C. Oxalyl chloride (13.7 mL of a 2.0M solution in DCM) is added via syringe and allowed to warm to RT over 1 hour. All solvent is then removed under reduced pressure, and the resultant oil is reduced from toluene (3×20 mL) to remove residual oxalyl chloride. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate (1×100 mL), then washed with saturated sodium chloride (1×100 mL) and dried over sodium sulfate. The solution is then filtered and concentrated under reduced pressure to give 4,5,6,7-tetrahydro-benzo[b]thiophene-2-carbonyl chloride (1) as an off-white solid (1.03 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1.0 g of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid was reacted with 4 ml of thionyl chloride for 3.5 hours under reflux. Then, excess thionyl chloride was distilled off under reduced pressure to obtain 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonyl chloride.
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